Mephenytoin, (+)-

Description

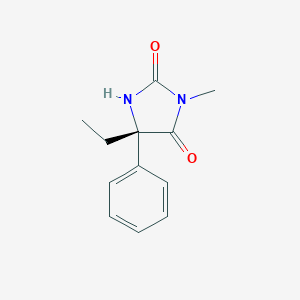

Structure

2D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046126 | |

| Record name | (S)-Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70989-04-7 | |

| Record name | (+)-Mephenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70989-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenytoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070989047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9818430MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (+)-Mephenytoin on Neuronal Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of (+)-Mephenytoin, the S-enantiomer of Mephenytoin, on neuronal voltage-gated sodium channels (VGSCs). While direct quantitative data for (+)-Mephenytoin is limited, this guide synthesizes information from its close structural and functional analog, Phenytoin (B1677684), to elucidate its primary mechanism. (+)-Mephenytoin is understood to be a state- and use-dependent blocker of neuronal sodium channels, exhibiting preferential binding to the inactivated state. This action stabilizes the inactivated state of the channel, thereby inhibiting the high-frequency neuronal firing characteristic of epileptic seizures with minimal effect on normal neuronal activity. This document details the molecular interactions, quantitative parameters derived from Phenytoin studies, relevant experimental protocols, and visual diagrams of the proposed mechanisms.

Introduction to (+)-Mephenytoin and Neuronal Sodium Channels

Mephenytoin is a hydantoin-class anticonvulsant drug used in the management of epilepsy. It exists as a racemic mixture of two enantiomers: (S)-(+)-Mephenytoin and (R)-(-)-Mephenytoin. The therapeutic activity of anticonvulsants like Mephenytoin and its analog Phenytoin is primarily mediated through the modulation of voltage-gated sodium channels.[1][2] These channels are critical for the initiation and propagation of action potentials in neurons.[3]

Neuronal VGSCs cycle through three main conformational states:

-

Resting State: Closed at negative resting membrane potentials but available for opening.

-

Open (Activated) State: Opens upon membrane depolarization, allowing Na+ influx.

-

Inactivated State: A non-conducting, closed state that channels enter after opening, from which they must return to the resting state before they can open again.

The primary therapeutic mechanism of hydantoin (B18101) anticonvulsants involves the selective binding to and stabilization of the inactivated state of the sodium channel.[3][4] This leads to a reduction in the number of available channels that can participate in subsequent action potentials, a phenomenon that is more pronounced during the high-frequency neuronal discharges that characterize seizure activity.[1][5]

Core Mechanism of Action: State- and Use-Dependent Blockade

The interaction of (+)-Mephenytoin with neuronal sodium channels is characterized by two key features: state-dependence and use-dependence.

-

State-Dependent Binding: (+)-Mephenytoin has a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][7] This preferential binding stabilizes the channel in the inactivated conformation, making it unavailable to open in response to a new stimulus. This mechanism is crucial for the drug's ability to selectively target hyperactive neurons.[5]

-

Use-Dependent Blockade: The blocking effect of (+)-Mephenytoin is cumulative with repetitive firing of action potentials. During a train of action potentials, a larger proportion of sodium channels enter the inactivated state, providing more binding targets for the drug. This results in an enhanced blockade of sodium currents during high-frequency firing, as seen in epileptic seizures, while having a lesser effect on neurons firing at a normal physiological rate.[1][8]

Some studies on Phenytoin suggest that it may preferentially affect slow inactivation over fast inactivation processes of the sodium channel.[6][7][9] This interaction with the slow inactivated state could contribute to its sustained anticonvulsant effect.

Binding Site

Molecular modeling and mutagenesis studies on Phenytoin suggest that its binding site is located within the inner pore of the sodium channel alpha subunit.[5][10] The binding is thought to involve interactions with amino acid residues on the S6 transmembrane helix of domain IV (DIVS6).[5][10]

Quantitative Data (Derived from Phenytoin Studies)

Due to a scarcity of direct quantitative studies on (+)-Mephenytoin, the following tables summarize key binding and blocking parameters for its close analog, Phenytoin. These values provide a strong indication of the expected potency and state-selectivity of (+)-Mephenytoin.

| Parameter | Value | Channel Type | Notes | Source |

| IC50 (Tonic Block) | 72.6 ± 22.5 µM | Rat Hippocampal | Inhibition of peak Na+ current from a holding potential of -80 mV. | [9] |

| IC50 (General) | ~10 µM | Neuronal VGSCs | General blocking potency. | [4] |

| Kr (Resting State Affinity) | 464 µM | hNav1.2 | Dissociation constant for the resting state. | [6][7] |

| KI (Inactivated State Affinity) | 20.6 µM | hNav1.2 | Dissociation constant for the slow inactivated state. | [6][7] |

Visualizing the Mechanism and Experimental Workflows

State-Dependent Binding of (+)-Mephenytoin

The following diagram illustrates the modulated receptor hypothesis, where (+)-Mephenytoin preferentially binds to and stabilizes the inactivated state of the voltage-gated sodium channel.

Caption: State-dependent binding of (+)-Mephenytoin to neuronal sodium channels.

Use-Dependent Blockade Mechanism

This diagram illustrates how repetitive neuronal firing leads to an accumulation of channels in the drug-bound inactivated state, resulting in a progressive reduction of the sodium current.

Caption: Logical workflow of use-dependent blockade by (+)-Mephenytoin.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines the key steps in a whole-cell patch-clamp experiment used to measure the effects of (+)-Mephenytoin on sodium channel currents.

Caption: Workflow for a whole-cell patch-clamp experiment.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the voltage-dependent properties of sodium channels and the effect of (+)-Mephenytoin on them.

-

Cell Preparation: Neurons (e.g., from rat hippocampus) are either cultured or acutely dissociated from brain slices.[9]

-

Solutions:

-

External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5% CO2.[9]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[9]

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.

-

The pipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm" seal.

-

A brief pulse of suction ruptures the membrane patch, establishing a "whole-cell" configuration, allowing electrical access to the entire cell.

-

The membrane potential is "clamped" at a holding potential (e.g., -100 mV) using a patch-clamp amplifier.

-

Voltage-step protocols are applied to elicit sodium currents. For example, to measure tonic block, the cell is held at -100 mV and then depolarized to -10 mV to open the channels.

-

To measure use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.

-

Control recordings are made, followed by perfusion of a solution containing (+)-Mephenytoin at various concentrations. The effect on current amplitude and channel gating is measured.

-

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of (+)-Mephenytoin to sodium channels.

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) is homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the sodium channels.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Assay Procedure:

-

A radiolabeled ligand that binds to the sodium channel (e.g., [3H]batrachotoxinin-A 20-α-benzoate) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled (+)-Mephenytoin are added to compete with the radioligand for the binding site.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The membranes are rapidly filtered and washed to separate bound from unbound radioligand.

-

The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

-

Data Analysis: The concentration of (+)-Mephenytoin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Implications for Drug Development

The mechanism of action of (+)-Mephenytoin on neuronal sodium channels is consistent with that of a state- and use-dependent blocker, with a high affinity for the inactivated state. This selective action on hyperactive neurons underlies its therapeutic efficacy as an anticonvulsant. Although specific quantitative data for the (+)-enantiomer remains to be fully elucidated, the extensive research on its close analog, Phenytoin, provides a robust framework for understanding its molecular interactions.

For drug development professionals, this mechanism highlights the importance of targeting specific conformational states of ion channels to achieve therapeutic selectivity and minimize off-target effects. Future research should focus on obtaining enantiomer-specific quantitative data for Mephenytoin to better understand its therapeutic window and potential for stereoselective drug design. The development of compounds with even greater selectivity for the inactivated state of specific sodium channel isoforms could lead to more effective and better-tolerated antiepileptic drugs.

References

- 1. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influences of phenytoin on the fundamental electrical properties of simple neural systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacophore derived phenytoin analogue with increased affinity for slow inactivated sodium channels exhibits a desired anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for developmental changes in sodium channel inactivation gating and sodium channel block by phenytoin in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

An In-depth Technical Guide to the Stereospecific Acquisition of (+)-Mephenytoin: Synthesis and Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure (+)-Mephenytoin (also known as (S)-(+)-Mephenytoin). While direct stereospecific synthesis of (+)-Mephenytoin is not widely documented in readily available literature, the established and reliable method involves the synthesis of a racemic mixture followed by highly efficient chiral resolution. This document details the synthesis of the racemic precursor and provides in-depth protocols for the separation of the desired (+)-enantiomer.

Mephenytoin (B154092), an anticonvulsant drug, possesses a stereocenter at the C-5 position of the hydantoin (B18101) ring, leading to the existence of two enantiomers: (S)-(+)-Mephenytoin and (R)-(-)-Mephenytoin.[1] The enantiomers exhibit different metabolic profiles, with the S-enantiomer being a specific probe for the activity of the cytochrome P450 enzyme CYP2C19.[2][3] Consequently, access to enantiomerically pure (+)-Mephenytoin is crucial for research in drug metabolism, pharmacokinetics, and personalized medicine.

Part 1: Synthesis of Racemic Mephenytoin

The synthesis of racemic Mephenytoin is typically achieved in a two-step process: first, the synthesis of the racemic intermediate 5-ethyl-5-phenylhydantoin, followed by N-methylation.

Step 1: Synthesis of Racemic 5-ethyl-5-phenylhydantoin

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot reaction involves the treatment of a ketone with an alkali cyanide and ammonium (B1175870) carbonate.[4]

Experimental Protocol: Bucherer-Bergs Synthesis of 5-ethyl-5-phenylhydantoin [5]

-

Materials:

-

Ammonium carbonate

-

Potassium cyanide

-

Ethanol

-

Water

-

Ice-salt mixture

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 80 g (0.8 mol) of ammonium carbonate in 300 ml of water.

-

Add 26.8 g (0.2 mol) of propiophenone to the ammonium carbonate solution.

-

In a separate beaker, dissolve 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol.

-

Carefully add the potassium cyanide solution to the propiophenone and ammonium carbonate mixture.

-

Heat the reaction mixture to reflux and maintain it under reflux with constant stirring for 8 hours.

-

After the reflux period, cool the reaction mixture in an ice-salt bath to induce precipitation of the product.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Dry the product to obtain 5-ethyl-5-phenylhydantoin.

-

-

Expected Yield: Approximately 66%[5]

Step 2: N-Methylation of 5-ethyl-5-phenylhydantoin to Racemic Mephenytoin

The final step in the synthesis of racemic Mephenytoin is the methylation of the nitrogen at the 3-position of the hydantoin ring.

Experimental Protocol: N-Methylation

-

Materials:

-

5-ethyl-5-phenylhydantoin

-

Dimethyl sulfate (B86663)

-

A suitable base (e.g., sodium hydroxide)

-

An appropriate solvent (e.g., acetone (B3395972) or ethanol)

-

-

Procedure:

-

Dissolve the synthesized 5-ethyl-5-phenylhydantoin in the chosen solvent in a reaction flask.

-

Add a stoichiometric amount of a suitable base to deprotonate the nitrogen at the N-3 position.

-

Slowly add dimethyl sulfate to the reaction mixture while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude racemic Mephenytoin.

-

Purify the product by recrystallization or column chromatography.

-

Synthesis Workflow

Caption: Synthesis of Racemic Mephenytoin.

Part 2: Chiral Resolution of Racemic Mephenytoin

The separation of the enantiomers of racemic Mephenytoin is the critical step in obtaining the desired (+)-enantiomer. Chromatographic techniques using chiral stationary phases are the most common and effective methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution.

Experimental Protocol: Chiral HPLC Resolution [6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A variety of CSPs can be screened, including those based on cyclodextrins or proteins like α1-acid glycoprotein (B1211001) (AGP).[7][8]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water containing 0.1% glacial acetic acid and 0.2% triethylamine (B128534) (e.g., 14:86, v/v). The exact ratio should be optimized for the specific column and system.[6]

-

Flow Rate: 0.9 mL/min[6]

-

Detection Wavelength: 207 nm[6]

-

Column Temperature: Ambient or controlled (e.g., 25°C)[7]

-

-

Procedure:

-

Dissolve the racemic Mephenytoin in the mobile phase to prepare a sample solution of known concentration.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

-

For preparative scale, collect the fractions corresponding to each enantiomer.

-

Combine the fractions of the desired (+)-enantiomer and remove the solvent to obtain the pure enantiomer.

-

Data Presentation: Chiral HPLC Parameters

| Parameter | Value | Reference |

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) | [6][8] |

| Mobile Phase | Acetonitrile/Water with additives | [6] |

| Flow Rate | 0.9 mL/min | [6] |

| Detection | UV at 207 nm | [6] |

| Separation Time | Within 9 minutes | [6] |

Method 2: Chiral Capillary Gas Chromatography (GC)

Chiral capillary GC is another effective method for the separation of Mephenytoin enantiomers, particularly for analytical purposes.[9]

Experimental Protocol: Chiral GC Resolution [9]

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a nitrogen-specific detector (NPD) or a flame ionization detector (FID).

-

Chiral capillary column (e.g., Chirasil-Val).[9]

-

-

Chromatographic Conditions:

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperatures: Optimized for the analysis (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient may be required to achieve optimal separation.

-

-

Procedure:

-

Prepare a solution of racemic Mephenytoin in a suitable volatile solvent (e.g., ethyl acetate).

-

Inject a small volume of the sample into the GC.

-

The enantiomers are separated as they pass through the chiral column.

-

The detector records the signal for each enantiomer as it elutes.

-

Data Presentation: Chiral GC Parameters

| Parameter | Value | Reference |

| Column | Chiral Capillary Column (Chirasil-Val) | [9] |

| Detector | Nitrogen Specific Detector (NPD) | [9] |

| Sample Preparation | Dissolution in a volatile solvent | [9] |

| Application | Analytical determination of enantiomeric ratio | [9] |

Method 3: Classical Resolution via Diastereomeric Salt Formation

Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by their different physical properties, such as solubility.[10] While specific protocols for Mephenytoin are not readily detailed, the general principle can be applied.

Conceptual Workflow:

-

Reaction: React racemic Mephenytoin (which is weakly acidic) with an enantiomerically pure chiral base (the resolving agent).

-

Formation of Diastereomeric Salts: This reaction forms two diastereomeric salts: [(+)-Mephenytoin-(-)-Base] and [(-)-Mephenytoin-(-)-Base].

-

Separation: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out.

-

Isolation: The crystallized diastereomer is isolated by filtration.

-

Liberation of Enantiomer: The pure enantiomer is then recovered from the diastereomeric salt by treatment with an acid to neutralize the chiral base.

Common Chiral Resolving Agents for Acidic Compounds:

-

(-)-Brucine

-

(+)-Cinchonine

-

(-)-Strychnine

-

(+)-Dehydroabietylamine

Chiral Resolution Workflow

References

- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MEPHENYTOIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. prepchem.com [prepchem.com]

- 6. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization and Analysis of (+)-Mephenytoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and analysis of (+)-Mephenytoin, a hydantoin-derivative anticonvulsant. The document details the principal metabolic pathways, experimental protocols for various spectroscopic techniques, and a summary of key analytical data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Metabolic Pathway of (+)-Mephenytoin

(+)-Mephenytoin undergoes extensive metabolism in the liver, primarily catalyzed by the cytochrome P450 enzyme, CYP2C19. The two main metabolic pathways are aromatic hydroxylation and N-demethylation. The stereoselective hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxymephenytoin is the dominant pathway. A secondary pathway involves N-demethylation to produce the active metabolite Nirvanol. Genetic variations in the CYP2C19 gene can lead to significant differences in the rate of metabolism among individuals, categorizing them as either extensive or poor metabolizers.

Metabolic pathways of (+)-Mephenytoin.

Experimental Workflow for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of (+)-Mephenytoin is outlined below. The process begins with sample preparation, followed by analysis using various spectroscopic techniques, data processing, and finally, structural elucidation and characterization.

A general workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Mephenytoin.

Mass Spectrometry Data

The electron ionization mass spectrum of Mephenytoin is characterized by a prominent molecular ion peak and several key fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 218 | 40 | [M]+• (Molecular Ion) |

| 189 | 100 | [M - C2H5]+ |

| 161 | 15 | [M - C2H5 - CO]+ |

| 118 | 25 | [C8H8N]+ |

| 104 | 86 | [C7H6N]+ |

| 91 | 30 | [C7H7]+ (Tropylium ion) |

| 77 | 23 | [C6H5]+ (Phenyl ion) |

Data sourced from NIST WebBook and PubChem.[1][2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of Mephenytoin shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic |

| ~1770, ~1710 | C=O Stretch | Imide (Hydantoin ring) |

| ~1495, ~1450 | C=C Stretch | Aromatic Ring |

Note: These are approximate values and can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the Mephenytoin molecule.

¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 5H | Aromatic protons |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.0-2.3 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~157 | C=O |

| ~138 | Aromatic C (quaternary) |

| ~128-129 | Aromatic CH |

| ~65 | C5 (quaternary) |

| ~30 | -CH₂-CH₃ |

| ~25 | N-CH₃ |

| ~8 | -CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent used.

UV-Vis Spectroscopy Data

The UV-Vis spectrum of Mephenytoin in ethanol (B145695) exhibits absorption maxima characteristic of the phenylhydantoin chromophore. For the related compound Phenytoin, the maximum absorbance in ethanol is observed at approximately 205 nm.

| Solvent | λmax (nm) |

| Ethanol | ~205 |

Detailed Experimental Protocols

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A small amount of solid (+)-Mephenytoin (1-2 mg) is introduced into the mass spectrometer via a direct insertion probe. The sample should be as pure and free of solvent as possible.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecules to ionize and fragment.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Instrument Preparation: The FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and allowed to stabilize. A background spectrum is collected to account for atmospheric and instrumental contributions.

-

Sample Preparation: A small amount of solid (+)-Mephenytoin powder is placed directly onto the ATR crystal.

-

Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled with their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of (+)-Mephenytoin is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer is used. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Analysis: A one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed.

-

¹³C NMR Analysis: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to the solvent peak or TMS.

UV-Vis Spectroscopy

-

Sample Preparation: A standard stock solution of (+)-Mephenytoin is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable UV-transparent solvent, such as ethanol, in a volumetric flask. Serial dilutions are then made to obtain a series of solutions with known concentrations.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a solvent blank.

-

Analysis: The absorbance of each solution is measured over a wavelength range of 200-400 nm.

-

Data Processing: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert's law and for quantitative analysis.

References

(+)-Mephenytoin CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Mephenytoin, also known as (S)-Mephenytoin, a key substrate for the cytochrome P450 enzyme CYP2C19. This document details its chemical properties, metabolic pathways, relevant quantitative data, and established experimental protocols for its use in research and drug development.

Core Compound Information

| Identifier | Value |

| Compound Name | (+)-Mephenytoin, (S)-Mephenytoin |

| CAS Number | 70989-04-7[1][2][3] |

| Molecular Formula | C₁₂H₁₄N₂O₂[1][3][4][5] |

| Molecular Weight | 218.25 g/mol [1][2][3][6] |

| IUPAC Name | (5S)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione[3] |

| Synonyms | (S)-(+)-5-Ethyl-3-methyl-5-phenylhydantoin |

Molecular Structure

Caption: Molecular structure of (+)-Mephenytoin.

Metabolic Pathway of (+)-Mephenytoin

(+)-Mephenytoin is primarily metabolized in the liver through aromatic hydroxylation. This reaction is highly stereoselective and is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19, making (+)-Mephenytoin a reliable probe for assessing CYP2C19 activity.[1][7] The major metabolite formed is (S)-4'-hydroxy-mephenytoin.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of mephenytoin, 4-hydroxymephenytoin and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. page-meeting.org [page-meeting.org]

- 7. benchchem.com [benchchem.com]

Solubility and stability of (+)-Mephenytoin in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of (+)-Mephenytoin in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for ensuring data integrity and the successful development of pharmaceutical products. This guide provides a comprehensive overview of the solubility and stability of (+)-Mephenytoin, a hydantoin-derivative anticonvulsant, in frequently used laboratory solvents.

Solubility Profile of (+)-Mephenytoin

The solubility of a drug substance is a critical factor that influences its dissolution, absorption, and overall bioavailability. The solubility of (+)-Mephenytoin has been determined in several organic solvents and aqueous buffers.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (+)-Mephenytoin in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Reference |

| Ethanol | ~15-16 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~25 | [1][2] |

| Dimethylformamide (DMF) | ~25 | [1][2] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [1][2] |

| Water | Practically Insoluble | [3] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve (+)-Mephenytoin in DMSO and then dilute with the aqueous buffer of choice.[1][2]

Stability of (+)-Mephenytoin in Solution

The chemical stability of a compound in solution is crucial for the reliability of experimental results and for determining appropriate storage conditions and shelf-life.

General Stability Information

-

Solid State: As a crystalline solid, (+)-Mephenytoin is stable for at least four years when stored at -20°C.[1]

-

Aqueous Solutions: It is recommended that aqueous solutions of (+)-Mephenytoin should not be stored for more than one day due to limited stability.[1][2]

Potential Degradation Pathways

While specific degradation kinetics of (+)-Mephenytoin in common lab solvents are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the chemistry of the hydantoin (B18101) ring and related compounds. The primary degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis. For hydantoin derivatives like phenytoin, degradation has been observed under forced conditions, particularly in basic solutions.[4]

The hydantoin ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions, which would open the ring structure.[5] Additionally, the phenyl group may be susceptible to oxidation. The major in vivo metabolic pathway for mephenytoin (B154092) involves aromatic hydroxylation to 4'-hydroxymephenytoin, indicating that this position is susceptible to oxidative processes.[6] N-demethylation is another metabolic pathway.[6] While metabolic pathways are not identical to chemical degradation, they can provide insights into the more reactive sites of the molecule.

Experimental Protocols

To facilitate further research and allow for the determination of solubility and stability in specific experimental contexts, detailed methodologies are provided below.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid (+)-Mephenytoin to a series of vials containing the desired solvents (e.g., water, ethanol, methanol, DMSO, acetone). The amount of solid should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of (+)-Mephenytoin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]

Methodology:

-

Sample Preparation: Prepare solutions of (+)-Mephenytoin in the selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: Add 0.1 M to 1 M HCl and store at room temperature and elevated temperatures (e.g., 60-80°C).[9]

-

Basic Hydrolysis: Add 0.1 M to 1 M NaOH and store at room temperature and elevated temperatures.[9]

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature.[9]

-

Thermal Degradation: Store the solutions at elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solutions to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] A control sample should be protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent (+)-Mephenytoin peak from any degradation products.[7]

-

Data Evaluation:

-

Calculate the percentage of (+)-Mephenytoin remaining at each time point.

-

Identify and quantify any significant degradation products.

-

Determine the degradation rate constant (k) and half-life (t½) for each condition where significant degradation occurs.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the analysis of (+)-Mephenytoin.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for a Forced Degradation Study.

Caption: Factors Affecting the Stability of (+)-Mephenytoin.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. Hydantoin - Wikipedia [en.wikipedia.org]

- 6. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] [pubmed.ncbi.nlm.nih.gov]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. fda.gov [fda.gov]

Mephenytoin: A Historical and Technical Review of its Development, Mechanism, and Withdrawal

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, marketed as Mesantoin, was an early hydantoin (B18101) anticonvulsant introduced in the late 1940s for the treatment of epilepsy, particularly in patients refractory to less toxic therapies. Despite its efficacy in a subset of patients, its clinical use was significantly hampered by a high incidence of severe and sometimes fatal adverse effects, most notably blood dyscrasias. This technical guide provides a comprehensive historical overview of Mephenytoin's development, its eventual withdrawal from the market, and a detailed examination of its pharmacological profile. The document includes a summary of its efficacy and adverse effect data, detailed experimental protocols for its preclinical evaluation, and visualizations of its metabolic pathway, mechanism of action, and the logical framework of its clinical application and discontinuation.

Historical Context: Development and Withdrawal

Mephenytoin was developed as a second-generation hydantoin anticonvulsant, following the successful introduction of phenytoin. It was initially approved by the FDA on October 23, 1946, and marketed by Novartis under the brand name Mesantoin.[1][2] It was primarily indicated for the control of grand mal, focal, Jacksonian, and psychomotor seizures in patients who were unresponsive to safer alternatives.[1][2]

The drug's utility was soon overshadowed by its significant toxicity. A notable concern was the 1% incidence of potentially fatal blood dyscrasias, including aplastic anemia. This severe adverse effect necessitated vigilant hematological monitoring of patients.

In January 2000, Novartis informed the FDA of its decision to discontinue the marketing of Mesantoin.[1][2] However, a subsequent FDA review in 2009 determined that the withdrawal was not for reasons of safety or effectiveness.[1][2] This finding theoretically opened the possibility for the approval of abbreviated new drug applications (ANDAs) for generic mephenytoin. Despite this, Mephenytoin is currently not available in the United States or the United Kingdom, suggesting that commercial factors ultimately led to its disappearance from the market.

Timeline of Key Events

Caption: A timeline of the key events in the history of Mephenytoin.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of Mephenytoin

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 hour | [3] |

| Half-life (T½) | 7 hours | [3] |

| Metabolite (Nirvanol) Half-life | 96 hours | [3] |

| Protein Binding | ~90% (primarily albumin) | |

| Metabolism | Hepatic (primarily CYP2C19) |

Table 2: Clinical Efficacy of Mephenytoin in Refractory Epilepsy

| Efficacy Endpoint | Result | Reference |

| Improvement in Seizure Control | Observed at serum levels of 25-40 µg/ml | [4] |

| Percentage of Patients with Reduced Seizures | Three-quarters of patients | [4] |

Table 3: Adverse Effects of Mephenytoin

| Adverse Effect | Frequency/Details | Reference |

| Hematologic | ||

| Blood Dyscrasias (including Aplastic Anemia) | 1% (potentially fatal) | |

| Dermatologic | ||

| Rash | Occasional | [4] |

| Neurologic | ||

| Drowsiness | Common | [4] |

| Other | ||

| Fatal Aplastic Anemia | Single case reported in a study of 93 patients | [4] |

Experimental Protocols

Preclinical Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Materials and Equipment:

-

Rodents (mice or rats)

-

Electroconvulsometer

-

Corneal or ear clip electrodes

-

Saline solution (for electrodes)

-

Test compound (Mephenytoin) and vehicle

-

Administration supplies (e.g., gavage needles, syringes)

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the appropriate dose of the test compound.

-

Drug Administration: Administer Mephenytoin or its vehicle to the animals via the desired route (e.g., intraperitoneal or oral). The time between administration and the electroshock is determined by the pharmacokinetic profile of the drug to coincide with its peak effect.

-

Electrode Placement: Apply a small amount of saline to the corneal or ear clip electrodes to ensure good electrical contact.

-

Induction of Seizure: Place the electrodes on the animal (cornea or ears). Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-2 seconds). The current intensity is pre-determined to consistently produce a maximal tonic seizure in control animals.

-

Observation: Immediately after the stimulus, observe the animal for the characteristic phases of a maximal seizure: tonic flexion, tonic extension, and clonic convulsions.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if this phase is absent.

-

Data Analysis: The number of protected animals in the drug-treated group is compared to the vehicle-treated control group. The ED50 (the dose that protects 50% of the animals) can be calculated.

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

In Vitro Mechanism of Action Studies: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is used to study the effects of hydantoin anticonvulsants on voltage-gated sodium channels in individual neurons.

Materials and Equipment:

-

Neuronal cell culture or brain slice preparation

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Glass micropipettes

-

Recording solutions (intracellular and extracellular)

-

Mephenytoin solution

-

Data acquisition and analysis software

Procedure:

-

Cell/Slice Preparation: Prepare a primary neuronal culture or acute brain slices containing the neurons of interest.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of a few megaohms when filled with intracellular solution).

-

Establish Whole-Cell Configuration:

-

Under microscopic guidance, approach a neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

-

-

Voltage-Clamp Recordings:

-

Clamp the membrane potential at a holding potential where sodium channels are in a closed state (e.g., -90 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the resulting currents.

-

-

Drug Application: Perfuse the Mephenytoin solution over the cell/slice.

-

Post-Drug Recordings: Repeat the voltage-clamp protocol in the presence of Mephenytoin and observe the changes in the sodium currents. The effect of the drug on channel kinetics (e.g., use-dependent block) can be assessed by applying repetitive depolarizing pulses.

-

Data Analysis: Analyze the recorded currents to determine the effect of Mephenytoin on sodium channel properties, such as peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Signaling Pathways and Logical Relationships

Mephenytoin Mechanism of Action

Mephenytoin, like other hydantoin anticonvulsants, is believed to exert its primary effect by modulating voltage-gated sodium channels in neurons. By binding to the channel, it stabilizes it in the inactivated state, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.

Caption: Mechanism of action of Mephenytoin on voltage-gated sodium channels.

Mephenytoin Metabolism

Mephenytoin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19. The two main metabolic pathways are 4'-hydroxylation of the phenyl ring and N-demethylation to its active and toxic metabolite, nirvanol (B14652) (5-ethyl-5-phenylhydantoin).

Caption: Metabolic pathways of Mephenytoin.

Logical Flow of Mephenytoin's Development and Withdrawal

The development and eventual withdrawal of Mephenytoin followed a logical progression from its initial promise as an anticonvulsant to the realization of its significant safety liabilities, leading to its relegation to a second-line agent and eventual market discontinuation for commercial reasons.

Caption: Logical flow of Mephenytoin's history.

Conclusion

Mephenytoin represents an important chapter in the history of antiepileptic drug development. While its efficacy in treatment-resistant epilepsy was recognized, its significant toxicity profile, particularly the risk of fatal blood dyscrasias, ultimately limited its clinical utility and led to its withdrawal from the market. The study of Mephenytoin's metabolism, particularly its stereoselective hydroxylation by CYP2C19, has had a lasting impact on the field of pharmacogenetics. This technical guide provides a detailed historical and scientific overview of Mephenytoin, offering valuable insights for researchers and professionals in drug development and pharmacology.

References

- 1. Analysis of Adverse Drug Reactions in Pediatric Patients with Epilepsy: An Intensive Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpc.tums.ac.ir [jpc.tums.ac.ir]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

The Stereochemical Nuances of Anticonvulsant Activity: A Technical Guide to (+)-Mephenytoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin (B154092), a hydantoin (B18101) derivative, has a history in the management of epilepsy. As a chiral molecule, it exists as two enantiomers: S-(+)-mephenytoin and R-(-)-mephenytoin. The anticonvulsant properties of mephenytoin are intricately linked to its stereoisomeric structure, primarily through its stereoselective metabolism. This technical guide provides an in-depth analysis of the relationship between the structure of (+)-mephenytoin and its anticonvulsant activity, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and relationships. While direct comparative data on the intrinsic anticonvulsant activity of the individual enantiomers is not extensively documented in publicly available literature, a clear picture emerges through the analysis of its metabolic fate and the activity of its primary metabolite.

Quantitative Analysis of Anticonvulsant Activity

The anticonvulsant efficacy of racemic mephenytoin and its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin), has been quantified primarily using the Maximal Electroshock (MES) seizure model in mice. This model is a reliable indicator of efficacy against generalized tonic-clonic seizures. The median effective dose (ED50) is a key metric for comparing the potency of anticonvulsant compounds.

| Compound | Animal Model | Time Post-Administration | ED50 (mg/kg, i.p.) |

| Racemic Mephenytoin | Mouse (MES) | 30 minutes | 42[1] |

| Racemic Mephenytoin | Mouse (MES) | 2 hours | 35[1] |

| Nirvanol | Mouse (MES) | 30 minutes | 23[1] |

| Nirvanol | Mouse (MES) | 2 hours | 30[1] |

Table 1: Anticonvulsant Activity of Racemic Mephenytoin and its Metabolite Nirvanol.

The data clearly indicates that Nirvanol is a potent anticonvulsant, with a lower ED50 at 30 minutes post-administration compared to the parent drug, mephenytoin[1]. The anticonvulsant activity of mephenytoin is largely attributed to its metabolic conversion to Nirvanol[2].

The Central Role of Stereoselective Metabolism

The structure of the S-(+)-enantiomer of mephenytoin is the primary determinant of its metabolic pathway, which in turn dictates the overall anticonvulsant effect of the racemic mixture.

Metabolic Pathway of Mephenytoin Enantiomers

The two enantiomers of mephenytoin undergo different metabolic fates in the body. The S-(+)-enantiomer is a specific substrate for the cytochrome P450 enzyme, CYP2C19[3]. This enzyme hydroxylates the phenyl ring of S-(+)-mephenytoin, leading to its inactivation and subsequent excretion. This metabolic pathway is subject to genetic polymorphism, resulting in "extensive metabolizers" and "poor metabolizers" within the population.

In contrast, the R-(-)-enantiomer is primarily metabolized through N-demethylation to form 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol[2]. Nirvanol is itself a potent anticonvulsant with a significantly longer half-life than mephenytoin, approximately 96 hours compared to 7 hours for the parent drug[4]. This long half-life leads to the accumulation of Nirvanol in the body during chronic administration of racemic mephenytoin, and it is this metabolite that is considered responsible for the majority of the sustained anticonvulsant effect[2].

Mechanism of Anticonvulsant Action: Sodium Channel Blockade

The primary mechanism of action for hydantoin anticonvulsants, including mephenytoin and its active metabolite Nirvanol, is the modulation of voltage-gated sodium channels in neurons[4][5].

During a seizure, neurons exhibit rapid and repetitive firing of action potentials. This high-frequency firing is dependent on the ability of voltage-gated sodium channels to quickly recover from an inactivated state back to a closed state, ready to open again. Hydantoin anticonvulsants bind to the inactivated state of the sodium channel, stabilizing it and prolonging the refractory period[5]. This action selectively inhibits the sustained high-frequency firing of neurons that is characteristic of seizures, with minimal effect on normal, low-frequency neuronal activity.

While direct binding affinity data for the individual enantiomers of mephenytoin are scarce, studies on the related compound phenytoin (B1677684) show a binding affinity (Kd) of approximately 7-19 µM for the inactivated state of neuronal sodium channels[6][7].

Structure-Activity Relationship (SAR) of (+)-Mephenytoin

The anticonvulsant activity of (+)-mephenytoin is not solely dependent on its direct interaction with the sodium channel but is critically influenced by its stereochemical structure which dictates its metabolic fate.

The key structural features of the hydantoin class of anticonvulsants include:

-

The Hydantoin Ring: This five-membered ring is a crucial pharmacophore.

-

A Phenyl Group at C5: An aromatic substituent at this position is essential for activity against tonic-clonic seizures[8].

-

An Alkyl Group at C5: The ethyl group at this position contributes to the overall lipophilicity and binding.

-

Substitution at N3: The methyl group at the N3 position in mephenytoin differentiates it from phenytoin. This substitution influences its metabolism.

For (+)-mephenytoin (the S-enantiomer), the specific spatial arrangement of these groups makes it a substrate for CYP2C19, leading to its rapid inactivation. The R-(-)-enantiomer, with a different three-dimensional structure, is not a substrate for CYP2C19 and is instead converted to the highly active and long-lasting metabolite, Nirvanol. Therefore, the structure of (+)-mephenytoin indirectly contributes to the overall anticonvulsant effect of the racemic mixture by allowing the R-enantiomer to be converted to the more persistent active agent.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.

1. Animals:

-

Male albino mice (e.g., Swiss albino) weighing 20-25 g are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Drug Administration:

-

The test compound (mephenytoin or Nirvanol) is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.

3. Induction of Seizures:

-

At a predetermined time after drug administration (e.g., 30 minutes and 2 hours), a maximal electroshock is delivered.

-

Corneal electrodes are placed on the eyes of the mouse, and an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsiometer.

4. Observation and Endpoint:

-

The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the drug has protected the animal from the maximal seizure.

5. Data Analysis:

-

The number of animals protected in each dose group is recorded.

-

The ED50 (the dose that protects 50% of the animals) and its 95% confidence limits are calculated using a suitable statistical method, such as probit analysis.

Conclusion

The relationship between the structure of (+)-mephenytoin and its anticonvulsant activity is a compelling example of the importance of stereochemistry in pharmacology. While the S-(+)-enantiomer itself is rapidly metabolized and inactivated, its presence in the racemic mixture allows for the R-(-)-enantiomer to be converted to the highly potent and long-acting anticonvulsant, Nirvanol. The primary mechanism of action for both the parent drug and its active metabolite is the use-dependent blockade of voltage-gated sodium channels, a hallmark of many effective antiepileptic drugs. Future research focusing on the direct comparison of the intrinsic anticonvulsant activities and sodium channel binding affinities of the individual enantiomers of mephenytoin would provide a more complete understanding of its complex structure-activity relationship.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and etiocholanolone exceed those of the natural forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

Early In Vitro and In Vivo Pharmacology of (+)-Mephenytoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacology of (+)-Mephenytoin, focusing on early in vitro and in vivo studies. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, metabolic pathways, and anticonvulsant properties.

Core Concepts: Metabolism and Mechanism of Action

(+)-Mephenytoin, the (S)-enantiomer of mephenytoin (B154092), is an anticonvulsant drug whose pharmacological profile is significantly influenced by its stereoselective metabolism. Early research identified two primary metabolic pathways: 4'-hydroxylation and N-demethylation. The 4'-hydroxylation is the major route for the elimination of (S)-mephenytoin and is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C19.[1] This enzymatic pathway is subject to genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population.[1] In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized through N-demethylation by other CYP isoforms.

The principal mechanism of action for mephenytoin is the blockade of voltage-gated sodium channels in neurons.[2] This action is use- and frequency-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as is characteristic of epileptic seizures. By binding to the inactivated state of the sodium channel, (+)-Mephenytoin prolongs its refractory period, thereby limiting the sustained, high-frequency firing of action potentials that underlies seizure activity.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early pharmacokinetic and pharmacodynamic studies of mephenytoin.

Table 1: In Vitro Metabolic Parameters for (S)-Mephenytoin 4'-Hydroxylation

| Parameter | Value | Species/System | Reference |

| Km | 36 - 166 µM | Human Liver Microsomes | [3] |

| Km | 0.1 mM | Human Liver Microsomes | [4] |

| Km | 37.8 ± 9.6 µM | Human Liver Microsomes (EMs) | [5] |

| Km | 150.6 - 180.6 µM | Human Liver Microsomes (PMs) | [5] |

| Vmax | 0.9 - 10.6 nmol/mg protein/h | Human Liver Microsomes | [3] |

| Vmax | 0.23 nmol/min/nmol P-450 | Human Liver Microsomes | [4] |

| Vmax | 4.85 ± 1.65 nmol/mg protein/h | Human Liver Microsomes (EMs) | [5] |

| Vmax | 0.69 - 0.76 nmol/mg protein/h | Human Liver Microsomes (PMs) | [5] |

| Vmax | 0.8 - 1.25 nmol/min/nmol P-450 | Purified Human P-450 (with cytochrome b5) | [6][7] |

Table 2: In Vivo Pharmacokinetic Parameters of Mephenytoin Enantiomers in Humans (Extensive Metabolizers)

| Parameter | (S)-Mephenytoin | (R)-Mephenytoin | Reference |

| Oral Clearance | 4.7 L/min | 0.027 L/min | [6] |

| Elimination Half-Life (t1/2) | 2.1 hours | 76 hours | [6] |

Detailed Experimental Protocols

In Vitro S-Mephenytoin 4'-Hydroxylase Assay in Human Liver Microsomes

This protocol describes a method to determine the kinetic parameters of (S)-mephenytoin 4'-hydroxylation.

Materials:

-

Human liver microsomes

-

(S)-Mephenytoin

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., phenobarbital)

-

Acetonitrile (for reaction termination)

-

High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein) and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding (S)-Mephenytoin at various concentrations (e.g., 1-500 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range for product formation.

-

Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated microsomal proteins.

-

Sample Analysis: Collect the supernatant and analyze the formation of 4-hydroxymephenytoin (B14861) by HPLC with UV detection.

-

Data Analysis: Quantify the metabolite concentration based on a standard curve. Determine the reaction velocity at each substrate concentration and calculate the Km and Vmax values using non-linear regression analysis of the Michaelis-Menten equation or a linearized plot such as the Eadie-Hofstee plot.[3][4]

In Vivo Maximal Electroshock Seizure (MES) Test in Mice

This protocol outlines a standard procedure for evaluating the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Materials and Equipment:

-

Male albino mice (e.g., CF-1 or C57BL/6 strain, 20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compound ((+)-Mephenytoin) and vehicle control

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

-

Compound Administration: Administer the test compound or vehicle control to groups of mice via the desired route (e.g., intraperitoneal or oral). Doses should be selected to establish a dose-response curve.

-

Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.

-

Induction of Seizure:

-

At the predetermined time point after drug administration, gently restrain the mouse.

-

Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[8]

-

Position the corneal electrodes on the corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]

-

-

Observation and Endpoint: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the tonic hindlimb extension is the primary endpoint and indicates anticonvulsant protection.[8]

-

Data Analysis:

-

Record the number of animals protected in each dose group.

-

Calculate the percentage of protection for each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a suitable statistical method such as probit analysis.[9]

-

Visualizations of Pathways and Workflows

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

Caption: Mechanism of action of (+)-Mephenytoin on voltage-gated sodium channels.

Experimental Workflow: In Vitro Metabolism Assay

Caption: Workflow for the in vitro metabolism assay of (+)-Mephenytoin.

Logical Relationship: In Vivo Anticonvulsant Screening

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and preliminary application of a simple assay of S-mephenytoin 4-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mephenytoin hydroxylation polymorphism: characterization of the enzymatic deficiency in liver microsomes of poor metabolizers phenotyped in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytochrome-p450-cyp1b1.com [cytochrome-p450-cyp1b1.com]

- 7. Human liver microsomal cytochrome P-450 mephenytoin 4-hydroxylase, a prototype of genetic polymorphism in oxidative drug metabolism. Purification and characterization of two similar forms involved in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CYP2C19 Phenotyping Using (+)-Mephenytoin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme involved in the metabolism of numerous clinically significant drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual differences in drug clearance, potentially causing adverse drug reactions or therapeutic failures.[1][2] Consequently, assessing the potential of new chemical entities (NCEs) to interact with CYP2C19 is a critical aspect of drug development.[1] Racemic mephenytoin (B154092), and specifically its (S)-enantiomer, is a widely used and well-characterized probe substrate for determining CYP2C19 phenotype both in vivo and in vitro.[1][2][3]

CYP2C19 stereospecifically hydroxylates (S)-mephenytoin at the 4'-position to form (S)-4'-hydroxymephenytoin.[2][4] The rate of formation of this metabolite or the urinary ratio of (S)-mephenytoin to (R)-mephenytoin serves as a reliable measure of CYP2C19 enzymatic activity.[3] Individuals can be classified into different phenotype groups, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their metabolic capacity.[2][5] These application notes provide detailed protocols for utilizing (+)-mephenytoin as a selective probe for CYP2C19 phenotyping.

Data Presentation

Table 1: In Vivo CYP2C19 Phenotyping Metrics Using Mephenytoin

| Metric | Population | Phenotype | Value | Reference |

| Urinary S/R Mephenytoin Ratio | Healthy Subjects (n=2638) | Extensive Metabolizers (EM) | Mean: 0.151 (first phenotyping), 0.150 (second phenotyping) | [3] |

| Poor Metabolizers (PM) | S/R ratio > 0.8-1.0 is indicative of PM status | [3] | ||

| Urinary 4'-hydroxymephenytoin Excretion (0-12h post-dose) | Healthy Volunteers (n=52) | CYP2C191/1 | High excretion | [6] |

| CYP2C191/2, 1/3 | Intermediate excretion | [6] | ||

| CYP2C192/2, 2/3, 3/3 | Low excretion | [6] | ||

| Intra-individual Reproducibility (CV%) | Healthy Subjects (n=129 EMs) | S/R Mephenytoin Ratio | 28% | [3][7] |

| Healthy Volunteers | Urinary 4'-hydroxymephenytoin Excretion (0-12h) | 7% | [6] |

Table 2: Analytical Method Validation for Mephenytoin and Metabolites

| Analyte(s) | Matrix | Method | LLOQ | Linearity Range | Precision (CV%) | Accuracy (% of nominal) | Reference |

| S- & R-Mephenytoin, S- & R-Nirvanol, S- & R-4'-hydroxymephenytoin | Plasma | LC-MS/MS | 1-3 ng/mL | 1-1500 ng/mL | <12.4% | 87.2-108.3% | [8] |

| S- & R-Mephenytoin, S- & R-Nirvanol, S- & R-4'-hydroxymephenytoin | Urine | LC-MS/MS | 3 ng/mL | 3-5000 ng/mL | <6.4% | 98.9-104.8% | [8] |

| Mephenytoin, 4'-hydroxymephenytoin, Nirvanol (B14652) | Urine | LC-MS/MS | 20-30 ng/mL | 15-10,000 ng/mL | 0.8-10.5% | <9.5% inaccuracy | [9] |

| R- & S-Mephenytoin | Urine | GC-MS | 5 ng/mL | 5-1000 ng/mL | <5% | Within ±5% | [10] |

Experimental Protocols

This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by measuring urinary metabolites of mephenytoin.

1. Subject Recruitment and Preparation:

- Recruit healthy volunteers.

- Obtain informed consent.

- Instruct subjects to abstain from alcohol and medications known to interact with CYP2C19 for at least one week prior to the study.

- Subjects should fast overnight before drug administration.

2. Mephenytoin Administration:

3. Urine Sample Collection:

- Collect all urine produced over a specified period, typically 0-8 hours or 0-12 hours post-dose.[6][11]

- Record the total volume of urine for each collection interval.

- Store urine samples at -20°C or lower until analysis. Note that prolonged storage can lead to an increase in the S/R ratio in samples from EMs.[3][7]

4. Sample Preparation for Analysis:

- For 4'-hydroxymephenytoin: To account for conjugated metabolites, treat urine samples with β-glucuronidase.[6][11]